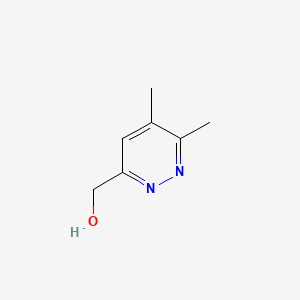
(5,6-Dimethylpyridazin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Dimethylpyridazin-3-yl)methanol is a heterocyclic compound that features a pyridazine ring substituted with two methyl groups at positions 5 and 6, and a hydroxymethyl group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethylpyridazin-3-yl)methanol typically involves the reaction of 5,6-dimethylpyridazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyridazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5,6-Dimethylpyridazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 5,6-Dimethylpyridazine-3-carboxylic acid.
Reduction: 5,6-Dimethylpyridazin-3-ylmethanol.
Substitution: 5,6-Dimethyl-3-bromopyridazine.
Applications De Recherche Scientifique
(5,6-Dimethylpyridazin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of (5,6-Dimethylpyridazin-3-yl)methanol in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethylpyridazine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxymethylpyridazine: Lacks the methyl groups, which can affect its steric and electronic properties.
5,6-Dimethylpyridazin-3-one: Contains a carbonyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
(5,6-Dimethylpyridazin-3-yl)methanol is unique due to the presence of both methyl and hydroxymethyl groups on the pyridazine ring. This combination of substituents provides a balance of steric and electronic effects, making the compound versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
(5,6-dimethylpyridazin-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(4-10)9-8-6(5)2/h3,10H,4H2,1-2H3 |
Clé InChI |
WPGNTGLXSPLZAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
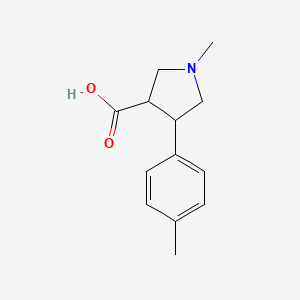
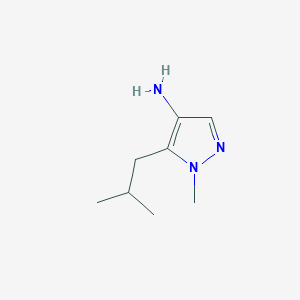


![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
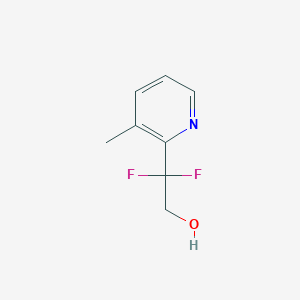

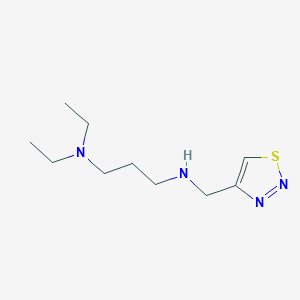
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)


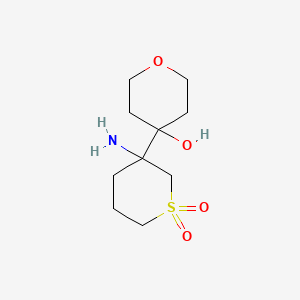
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
